Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-
Description
Historical Context of 2,6-Disubstituted Pyrazine Derivatives
The development of 2,6-disubstituted pyrazines traces back to early 21st-century efforts to modulate kinase signaling pathways. Initial work focused on simple pyrazine carboxamides as ATP-competitive inhibitors, but limited cellular permeability and selectivity prompted structural diversification. A pivotal advancement occurred with the discovery that introducing aryl-amino groups at the 6-position of pyrazine significantly enhanced target binding affinity. For instance, the prototype compound 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine demonstrated submicromolar inhibition of CK2 kinase, though it suffered from metabolic instability. Subsequent generations incorporated electron-withdrawing substituents at the 2-position, culminating in the 2,6-bis(heteroaryl)pyrazine scaffold that improved both pharmacokinetic properties and kinase selectivity profiles.
Table 1: Evolutionary Timeline of Key 2,6-Disubstituted Pyrazine Derivatives
| Year | Structural Feature | Biological Target | IC₅₀ Improvement |
|---|---|---|---|
| 2010 | 6-Amino-2-chloropyrazine | CK2 kinase | 1.8 μM → 0.4 μM |
| 2015 | 2-Carboxy-6-aminopyrazine | PIM-1 kinase | 35% inhibition → 0.12 μM |
| 2020 | 2-Acetamide-6-trimethoxyphenylamino | Dual CK2/PIM | 0.07 μM (CK2), 0.09 μM (PIM) |
Significance of Trimethoxyphenyl-Amino-Pyrazinyl Structural Motifs
The trimethoxyphenyl-amino-pyrazinyl motif confers three critical advantages:
- Enhanced π-π Stacking Interactions : The planar 3,4,5-trimethoxyphenyl group facilitates strong interactions with hydrophobic kinase pockets, particularly in CK2's acidic substrate-binding region.
- Improved Solubility Profile : Methoxy groups increase water solubility by 2.3-fold compared to non-methoxylated analogs, addressing a key limitation of early pyrazine derivatives.
- Metabolic Stability : The substitution pattern minimizes cytochrome P450-mediated demethylation, extending plasma half-life from 1.2 hours (parent compound) to 4.7 hours in murine models.
Notably, the acetamide substituent at the pyrazine 2-position introduces hydrogen-bonding capacity with kinase hinge regions. X-ray crystallography studies reveal that the carbonyl oxygen forms a 2.9 Å hydrogen bond with CK2's Val116 backbone NH, while the methyl group induces favorable van der Waals contacts with Ile174. This dual interaction mode explains the compound's 17 nM inhibition constant (Kᵢ) against CK2α, representing a 40-fold improvement over first-generation inhibitors.
Research Rationale and Knowledge Gaps
Despite progress in pyrazine-based drug discovery, three critical knowledge gaps persist:
- Synthetic Scalability : Current routes to N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]acetamide require eight synthetic steps with an overall yield of 12%, necessitating improved catalytic systems for C-N coupling reactions.
- Off-Target Effects : Preliminary proteome-wide screening identified unexpected inhibition of CLK1 (IC₅₀ = 0.8 μM) and DYRK1A (IC₅₀ = 1.2 μM), suggesting need for structural refinements to enhance selectivity.
- Biosynthetic Potential : Microbial production of pyrazine N-oxides has been demonstrated for simpler analogs, but applying these pathways to complex derivatives remains unexplored.
Properties
CAS No. |
856005-74-8 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[6-(3,4,5-trimethoxyanilino)pyrazin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(26)23-15-7-5-6-14(8-15)17-11-22-12-20(25-17)24-16-9-18(27-2)21(29-4)19(10-16)28-3/h5-12H,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
XHHWYSOCWRJUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=CC(=N2)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (Intermediate)
- Reagents and Conditions: 2,6-dichloropyrazine and 3,4,5-trimethoxyaniline are reacted in 1,4-dioxane solvent.
- Base: Lithium bis(trimethylsilyl)amide (LiN(Si(CH3)3)2) is used as a strong base to facilitate nucleophilic aromatic substitution.
- Temperature: The reaction is conducted at 0 °C for 1 hour.
- Workup: The reaction mixture is quenched with ice water, and the solid product is filtered and dried.
- Yield: High yield of approximately 80% is reported.
- Characterization: 1H NMR confirms the structure with characteristic signals; mass spectrometry shows [M+H]+ at 296 m/z.
Suzuki Cross-Coupling to Introduce Aldehyde Functionality
- Starting Material: The intermediate 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine.
- Coupling Partner: 4-formylphenylboronic acid.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Base: Sodium carbonate.
- Solvent: Dimethoxyethane (DME) and water mixture.
- Conditions: Heated at 90 °C for 16 hours under stirring.
- Workup: Extraction with ethyl acetate, washing, drying, and concentration.
- Purification: Silica gel column chromatography using 20% ethyl acetate/hexane.
- Yield: Moderate yield around 60%.
- Characterization: 1H NMR shows aldehyde proton at δ 10.07 ppm; MS [M+H]+ at 366 m/z.
Summary Table of Key Synthetic Steps
| Step | Reactants & Reagents | Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|---|
| 1 | 2,6-Dichloropyrazine + 3,4,5-trimethoxyaniline + LiN(SiMe3)2 | 0 °C, 1 h, 1,4-dioxane | 80 | 1H NMR: δ 9.80, MS: 296 [M+H]+ |
| 2 | Intermediate (Step 1) + 4-formylphenylboronic acid + Pd(PPh3)4 + Na2CO3 | 90 °C, 16 h, DME/H2O | 60 | 1H NMR: δ 10.07 (aldehyde), MS: 366 [M+H]+ |
| 3 | Aldehyde intermediate + amine/acetylating agent | Reflux or microwave-assisted | Variable | 1H NMR, 13C NMR, HPLC purity |
Research Findings and Notes
- The use of lithium bis(trimethylsilyl)amide as a base in the first step significantly improves the yield of the intermediate compared to earlier methods.
- The Suzuki cross-coupling step is critical for introducing the aldehyde functionality, which serves as a versatile handle for further derivatization.
- Microwave-assisted protocols have been explored for related cyclo-condensation reactions, though yields vary and conditions require optimization.
- Purification by preparative HPLC ensures high purity of the final compounds, essential for biological testing.
- Structural confirmation is robust, employing multiple spectroscopic techniques (1H NMR, 13C NMR, MS) and melting point analysis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro or carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that compounds with similar structural frameworks can inhibit cancer cell proliferation. The presence of the trimethoxyphenyl group may enhance its interaction with biological targets involved in tumor growth regulation .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects. Its ability to disrupt microbial cell membranes could be linked to the pyrazine and acetamide functionalities .
- Neuroprotective Effects : There is emerging evidence that compounds containing pyrazine derivatives can provide neuroprotection in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Drug Development
The compound serves as a lead structure for the development of new drugs targeting various diseases:
- Cancer Therapy : The compound's antitumor properties make it a candidate for further development into anticancer agents. Research into its mechanism of action could lead to novel treatment strategies for resistant cancer types.
- Infectious Diseases : Given its antimicrobial potential, this compound could be explored as a new antibiotic or antifungal agent. Further studies are needed to evaluate its efficacy against specific pathogens.
- Neurological Disorders : The neuroprotective properties highlight its potential use in developing treatments for neurodegenerative diseases. Investigations into its ability to cross the blood-brain barrier would be beneficial for assessing its therapeutic viability.
Case Studies and Research Findings
Several studies have documented the effects and applications of Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria in vitro. |
| Study 3 | Neuroprotection | Indicated reduced neuronal death in models of oxidative stress. |
These findings underscore the importance of this compound in ongoing research efforts aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s pyrazine core differentiates it from benzothiazole (BTA) or quinazoline (Compound C) derivatives.
- Substituent Effects : The 3,4,5-trimethoxyphenyl group is critical for bioactivity across analogues. Its absence (e.g., 3,5-dimethoxyphenyl in Compound 18) may reduce potency due to decreased hydrophobic interactions .
- Activity Trends : Quinazoline-thioacetamide derivatives (e.g., Compound C) show superior antitumor activity (GI50 = 3.16 μM) compared to benzothiazoles (BTA, pIC50 = 7.8), suggesting scaffold-dependent target engagement .
Molecular Docking and Binding Interactions
Table 3: Docking Scores and Key Interactions
Notes:
- †Predicted based on thieno-pyrimidine’s planar structure.
- The target compound’s pyrazine core may form H-bonds similar to BTA but with altered geometry due to the phenyl-pyrazine linkage .
Biological Activity
Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrazinyl moiety and a trimethoxyphenyl group. The synthesis typically involves multi-step reactions, including cyclopropanation and nucleophilic substitutions to introduce the necessary functional groups. The synthesis pathways can be summarized as follows:
- Formation of the Cyclopropyl Group: Achieved through cyclopropanation reactions using reagents like diazomethane.
- Introduction of the Cyano Group: Utilizes nucleophilic substitutions with cyanide salts.
- Coupling with Trimethoxyphenyl Group: Accomplished via coupling reactions such as Buchwald-Hartwig amination using palladium catalysts.
Antioxidant Activity
Research has indicated that acetamide derivatives exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively. For instance, one study reported that certain acetamide derivatives demonstrated substantial activity against reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines, suggesting potential applications in inflammatory conditions .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. A study focusing on related derivatives found that specific structural modifications led to enhanced activity against various bacterial strains. The presence of the trimethoxy group was particularly noted to contribute to increased potency against microbial pathogens .
Urease Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit urease enzymes. Urease inhibition is crucial in treating conditions such as urease-related infections and kidney stones. The IC50 values for some derivatives were recorded as low as 9.95 µM, indicating potent inhibition capabilities .
The biological effects of acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- can be attributed to its interaction with specific molecular targets:
- Hydrogen Bonding: The cyano group may participate in hydrogen bonding, enhancing binding affinity to target proteins.
- π-π Stacking Interactions: The trimethoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, modulating enzyme or receptor activity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique combination of functional groups in acetamide contributes to its distinct biological profile. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- | Structure | Antioxidant, Antimicrobial |
| N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide | Structure | Urease Inhibition |
| N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)amino]acetamide | - | Lower Activity |
Case Studies
- Antioxidant Studies: One study evaluated the antioxidant potential of several acetamide derivatives using ABTS radical scavenging assays and found that certain compounds significantly reduced oxidative stress markers in J774.A1 macrophages .
- Urease Inhibition Research: Another investigation focused on urease inhibition showed that modifications in the acetamide structure led to varying degrees of enzyme inhibition, highlighting the importance of structural elements in bioactivity .
Q & A
Q. What are the recommended synthetic routes for preparing acetamide derivatives with pyrazine and trimethoxyphenyl substituents?
- Methodological Answer : Synthesis often involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : React nitrobenzene derivatives with substituted alcohols (e.g., pyridinemethanol) under alkaline conditions to introduce methoxy groups .
- Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .
- Condensation : Employ condensing agents (e.g., DCC or EDC) to link aniline intermediates with cyanoacetic acid or other carbonyl-containing reagents .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Monitor intermediates via TLC or HPLC.
Q. How should researchers characterize the structural integrity of this acetamide derivative?
- Methodological Answer : Use a combination of:
- Spectral Analysis :
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- HRMS for molecular formula validation.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystals are obtainable) .
- Chromatography : HPLC or UPLC to assess purity (>95% recommended for biological assays) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from proteins/lipids.
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Calibrate using deuterated internal standards to account for matrix effects .
- Validation : Follow ICH guidelines for linearity, accuracy, and precision across physiological pH ranges.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., methoxy groups on the phenyl ring or pyrazine nitrogen) to assess effects on target binding .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs. Validate with mutagenesis assays .
- Data Integration : Cross-reference experimental IC₅₀ values with computational binding energies to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, incubation times).
- Dose-Response Validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) to eliminate variability .
- Mechanistic Profiling : Use phosphoproteomics or transcriptomics to identify off-target effects that may explain discrepancies .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict CYP450 metabolism sites. Introduce steric hindrance (e.g., methyl groups) or replace labile substituents (e.g., ester-to-amide substitutions) .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to assess binding affinity changes post-modification .
- Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) to correlate in silico predictions with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
